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Compound of Interest

Compound Name: Dimethylthetin chloride

CAS No.: 53423-74-8

Cat. No.: B7769921 Get Quote

Introduction & Mechanistic Rationale
Betaine-Homocysteine Methyltransferase (BHMT) is a zinc-dependent cytosolic enzyme (EC

2.1.1.5) critical for the remethylation of homocysteine (Hcy) to methionine (Met). This reaction

is a pivotal junction between the methionine cycle and choline metabolism.

Why use Dimethylthetin (DMT)? Physiologically, BHMT transfers a methyl group from the

quaternary ammonium of Betaine. However, Dimethylthetin, a sulfonium analog, serves as a

superior methyl donor in biochemical assays due to the higher thermodynamic potential of the

sulfonium methyl group compared to the ammonium group.

Higher Turnover: DMT typically yields a

significantly higher than betaine, increasing the signal-to-noise ratio in activity assays.

Enhanced Sensitivity: Ideal for detecting residual activity in site-directed mutagenesis studies

or measuring BHMT levels in crude tissue homogenates where betaine activity might be

below the detection limit.

Thermodynamics: The leaving group, methylthioacetate (MTA), is a stable thioether, driving

the reaction forward efficiently.
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The following diagram illustrates the parallel reaction pathways. Note the structural difference

between the ammonium donor (Betaine) and the sulfonium donor (DMT).
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Figure 1: Comparative reaction logic. DMT utilizes a sulfonium center to donate a methyl group,

releasing Methylthioacetate, whereas Betaine utilizes an ammonium center to release

Dimethylglycine.

Material Preparation
Unlike betaine, Dimethylthetin is hygroscopic and less chemically stable over long periods.

Proper handling is essential for assay reproducibility.

A. Substrate Sourcing & Synthesis
DMT is often custom-synthesized or prepared in-house due to limited commercial availability of

the chloride salt.
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Synthesis Principle: Reaction of dimethyl sulfide with chloroacetic acid or bromoacetic acid.

Storage: The salt (Dimethylthetin Chloride/Bromide) must be stored at -20°C in a

desiccator. It is highly hygroscopic; weigh quickly or use a dry box.

B. Reagent Setup
Component Concentration (Stock) Preparation Notes

Dimethylthetin (DMT) 100 mM

Dissolve in 10 mM HCl. The

acidic pH stabilizes the

sulfonium ion. Prepare fresh

weekly.

L-Homocysteine (Hcy) 20 mM

Prepared from L-Homocystine

thiolactone or by reducing L-

Homocystine with DTT. Must

be fresh.

Reaction Buffer 50 mM Tris-HCl / Phosphate

pH 7.5. Include 1 mM EDTA to

chelate interfering metals

(BHMT binds Zn tight enough

to resist mild chelation).

DTNB (Ellman's Reagent) 10 mM
Dissolve in 0.1 M Phosphate

buffer (pH 8.0).

Protocol: Continuous Spectrophotometric Assay
(Thiol Consumption)
This protocol utilizes Ellman’s Reagent (DTNB) to monitor the consumption of the free thiol

group of Homocysteine as it is methylated to Methionine. Using DMT accelerates this rate,

providing a robust linear range.

Detection Principle:

DTNB reacts with Hcy-SH to form TNB (Yellow,

nm). As Hcy is consumed, Absorbance decreases.
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Step-by-Step Methodology
Assay Mixture Preparation (per well/cuvette):

Buffer: 50 mM Tris-HCl, pH 7.5 (Final volume adjusted to 1.0 mL or 200 µL for plate).

Substrate 1 (Hcy): 2.0 mM Final Concentration.

Substrate 2 (DMT): 5.0 mM Final Concentration (Saturating).

DTNB: 0.2 mM Final Concentration (Note: DTNB can inhibit some methyltransferases;

validate linearity. Alternatively, use a discontinuous stop-time assay if interference is

observed).

Alternative (Discontinuous): Run reaction without DTNB, stop with acid, then add DTNB to

measure remaining Hcy.

Enzyme Addition:

Equilibrate mixture at 37°C for 5 minutes.

Initiate reaction by adding purified BHMT (0.1 – 1.0 µg) or tissue homogenate.

Data Acquisition:

Monitor Absorbance at 412 nm continuously for 10 minutes.

Blank: Run a control without enzyme to account for spontaneous oxidation of Hcy.

Control: Run a control with Betaine instead of DMT to calculate the Relative Activity Factor

(RAF).

Calculation:

Calculate the rate of thiol loss (

).

Use the extinction coefficient of TNB (
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for pathlength correction).

Activity (Units): 1 Unit = 1 µmol Hcy methylated per minute.

Protocol: HPLC-Based Product Analysis
For definitive kinetic constants (

,

), direct measurement of Methionine formation via HPLC is superior to the indirect thiol assay.

Workflow
Incubation: Incubate BHMT, Hcy (2 mM), and DMT (0.1 – 10 mM range) at 37°C.

Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

Derivatization: Derivatize supernatant with o-phthalaldehyde (OPA) (reacts with primary

amines: Met and Hcy).

Separation:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

Mobile Phase: Gradient of Acetate Buffer (pH 5.8) and Acetonitrile/Methanol.

Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Result: Methionine elutes distinct from Homocysteine. DMT and MTA (lacking primary

amines) do not interfere with OPA derivatization, simplifying the chromatogram compared to

betaine/DMG assays.

Data Analysis & Interpretation
Kinetic Comparison (Example Data)
When characterizing BHMT, DMT typically yields a lower

and higher
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than Betaine.

Parameter Betaine (Standard)
Dimethylthetin
(DMT)

Interpretation

(Methyl Donor) ~20 - 100 µM ~5 - 20 µM
Higher affinity for

sulfonium center.

(

)

1.0 (Normalized) 2.0 - 5.0x
Faster methyl transfer

rate.

Reaction Product Dimethylglycine Methylthioacetate

Different leaving

group

thermodynamics.

Inhibition (

)

Product (DMG) is a

potent inhibitor.[1]

Product (MTA) is a

weak inhibitor.

Linearity persists

longer with DMT.

Application Notes
Inhibition Studies: Use DMT to screen for inhibitors competing with the Hcy binding site. The

high activity of DMT allows for the use of lower enzyme concentrations, increasing the

sensitivity of

measurements.

Mutant Screening: For BHMT variants with compromised catalytic domains, DMT may be the

only substrate capable of generating a detectable signal, confirming proper folding despite

low activity.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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